molecular formula C8H11NO B2750750 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one CAS No. 7486-95-5

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

Cat. No. B2750750
CAS RN: 7486-95-5
M. Wt: 137.182
InChI Key: NPAUQPZSOILENA-GBNDHIKLSA-N
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Description

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one, also known as NORBORNANE-AZETIDINONE , is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 .


Synthesis Analysis

The synthesis of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one involves several steps. The process starts with Chlorosulfonyl isocyanate (CAS#:1189-71-5) and Norbornadiene (CAS#:121-46-0) as precursors . The synthesis process has been documented in a patent by Anadys Pharmaceuticals, Inc .


Molecular Structure Analysis

The InChI code for 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one is 1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one has a density of 1.257g/cm3 . It has a boiling point of 332.225ºC at 760 mmHg and a melting point of 117-122ºC . The compound has a flash point of 189.967ºC .

Scientific Research Applications

Synthesis and Structural Studies

  • An improved method for the synthesis of a related compound, 4-azatricyclo [5.2.2.04,8] undecan-11-one, has been reported, involving hydrogenolysis and intramolecular alkylation processes. This demonstrates the compound's utility in complex organic syntheses (Bonjoch et al., 1987).
  • 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a structurally similar compound, synthesized for the first time, has been of interest as a transition-state mimic in enzyme-catalyzed cis-trans rotamer interconversion in peptide and protein folding (Komarov et al., 2015).
  • The conformational behavior of some 3-azabicyclo[3.3.1]nonan-9-ones was explored using molecular mechanics and NMR spectroscopy, highlighting the compound's significance in conformational studies (Arias-Pérez et al., 1997).

Chemical Properties and Reactivity

  • Research into 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, an isomer of the compound , focused on its molecular structure and intermolecular interactions, contributing to a deeper understanding of the chemical properties of similar azabicyclo compounds (Parthiban et al., 2009).
  • A study on Kirby's tetrafluoroboric acid salts of twisted amides, including 1-azatricyclo[3.3.1.13,7]decan-2-one, provided insights into the structure, bonding, reactivity, and importance of ion-pair interactions in these compounds, relevant for understanding the chemical behavior of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one (Pandey, 2015).

Applications in Polymer and Material Science

  • 1-Aza-3-oxabicyclo[3.3.1]nonan-2-one, a related compound, was used in the synthesis of polymers through ring-opening polymerization, indicating potential applications of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one in material sciences (Hall & El-Shekeil, 1980).

Safety and Hazards

The safety information for 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAUQPZSOILENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289696
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7486-95-5
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7486-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azatricyclo[4.2.1.02,5]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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